(1-Cyclohexyl-1,3-benzodiazol-5-yl)boronic acid
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Overview
Description
(1-Cyclohexyl-1,3-benzodiazol-5-yl)boronic acid is a boronic acid derivative with the molecular formula C13H17BN2O2 and a molecular weight of 244.1 g/mol . This compound is characterized by the presence of a cyclohexyl group attached to a benzodiazole ring, which is further connected to a boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
The synthesis of (1-Cyclohexyl-1,3-benzodiazol-5-yl)boronic acid typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst.
Boronic Acid Functionalization:
Chemical Reactions Analysis
(1-Cyclohexyl-1,3-benzodiazol-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone using oxidizing agents such as hydrogen peroxide or sodium perborate.
Scientific Research Applications
(1-Cyclohexyl-1,3-benzodiazol-5-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Boronic acids are known for their ability to inhibit proteasomes, making them valuable in the development of anticancer agents.
Industry: The compound can be used in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (1-Cyclohexyl-1,3-benzodiazol-5-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them effective inhibitors of enzymes such as proteases. The compound’s benzodiazole ring may also contribute to its binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
(1-Cyclohexyl-1,3-benzodiazol-5-yl)boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: Unlike this compound, phenylboronic acid lacks the benzodiazole ring and cyclohexyl group, making it less complex and potentially less selective in biological applications.
(4-Bromophenyl)boronic Acid: This compound contains a bromine atom, which can participate in additional reactions such as halogen bonding, but it does not have the benzodiazole ring structure.
(1-Naphthyl)boronic Acid: This compound has a naphthyl group instead of a benzodiazole ring, which may affect its reactivity and binding properties.
Properties
IUPAC Name |
(1-cyclohexylbenzimidazol-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c17-14(18)10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h6-9,11,17-18H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOLVRPQMWZHST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C=N2)C3CCCCC3)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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